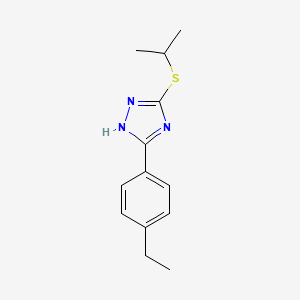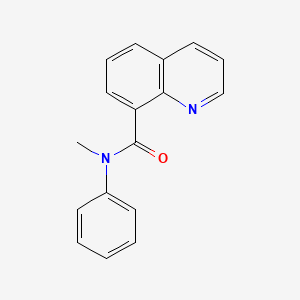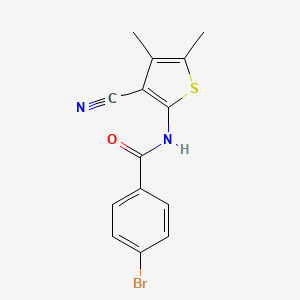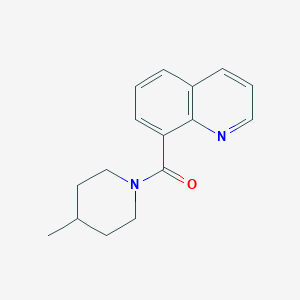
5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole is a chemical compound that belongs to the class of triazole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicine, agriculture, and material science.
Mecanismo De Acción
The mechanism of action of 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes and proteins involved in various biological processes. For example, it has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
Studies have shown that 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole exhibits significant biochemical and physiological effects. In medicinal chemistry, it has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, it has been found to possess significant herbicidal and fungicidal activities.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole in lab experiments is its versatility. It can be easily synthesized and modified to suit different experimental needs. However, one of the major limitations is its potential toxicity. It is important to handle this compound with care and take necessary precautions to avoid exposure.
Direcciones Futuras
There are several future directions for the study of 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole. One of the major areas of interest is its potential use as an anticancer agent. Studies have shown that it exhibits significant antitumor activity and further research is needed to fully understand its mechanism of action and potential use in cancer therapy. Another area of interest is its potential use as a corrosion inhibitor in the oil and gas industry. Studies have shown that it exhibits significant corrosion inhibition properties and further research is needed to fully understand its potential use in this field. Additionally, further studies are needed to fully understand its potential use in agriculture and material science.
Métodos De Síntesis
The synthesis of 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole can be achieved through various methods. One of the most common methods is the reaction of 4-ethylbenzaldehyde with thiosemicarbazide in the presence of a catalytic amount of glacial acetic acid. The resulting product is then treated with isopropyl iodide to yield 5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole.
Aplicaciones Científicas De Investigación
5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole has been extensively studied for its potential applications in various fields. In medicinal chemistry, it has been found to exhibit significant antimicrobial, antifungal, and antitumor activities. It has also been studied for its potential use as an anti-inflammatory and analgesic agent. In agriculture, it has been found to possess significant herbicidal and fungicidal activities. In material science, it has been studied for its potential use as a corrosion inhibitor.
Propiedades
IUPAC Name |
5-(4-ethylphenyl)-3-propan-2-ylsulfanyl-1H-1,2,4-triazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3S/c1-4-10-5-7-11(8-6-10)12-14-13(16-15-12)17-9(2)3/h5-9H,4H2,1-3H3,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLBSFQWUEIXUDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=NN2)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-cyclopropyl-4-[(3-methylphenyl)methyl]piperazine-1-carboxamide](/img/structure/B7519361.png)

![1-[(4-Bromophenyl)methyl]-3-cyclopropyl-1-methylurea](/img/structure/B7519376.png)
![[2-(2,5-Dimethoxyanilino)-2-oxoethyl] 2-oxochromene-3-carboxylate](/img/structure/B7519384.png)

![3-Cyclopropyl-1-methyl-1-[(4-methylphenyl)methyl]urea](/img/structure/B7519404.png)

![2-[[5-(4-ethylphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-1-(4-methoxyphenyl)propan-1-one](/img/structure/B7519413.png)



![2-chloro-N-[1-(2-methylpropyl)pyrazol-4-yl]acetamide](/img/structure/B7519440.png)
![N-[2-(dimethylamino)-2-phenylethyl]-2-(furan-2-yl)quinoline-4-carboxamide](/img/structure/B7519441.png)
